molecular formula C11H13N3O3 B14167722 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol CAS No. 15476-35-4

1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol

Cat. No.: B14167722
CAS No.: 15476-35-4
M. Wt: 235.24 g/mol
InChI Key: BAAINTSMEYOAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is a chemical compound with the molecular formula C11H13N3O3 It is characterized by the presence of a phenyltriazole ring attached to a propane-1,2,3-triol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol typically involves the reaction of phenyltriazole with propane-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. Continuous flow reactors are often employed to ensure consistent production and quality control. The use of automated systems for monitoring and adjusting reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyltriazole ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The phenyltriazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycerol (Propane-1,2,3-triol): A simple triol compound used in various industrial and pharmaceutical applications.

    Phenyltriazole: A compound with a similar triazole ring structure but without the propane-1,2,3-triol backbone.

Uniqueness

1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is unique due to the combination of the phenyltriazole ring and the propane-1,2,3-triol backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

15476-35-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-(2-phenyltriazol-4-yl)propane-1,2,3-triol

InChI

InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2

InChI Key

BAAINTSMEYOAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.